molecular formula C19H16ClN3O3S B11080084 5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid

5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid

Cat. No.: B11080084
M. Wt: 401.9 g/mol
InChI Key: LXGXFAHDVDRRCG-UHFFFAOYSA-N
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Description

5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID is a complex organic compound that features a thienoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3-amino-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide with 2-chlorobenzoic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .

Scientific Research Applications

Chemistry

In chemistry, 5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, researchers are investigating the compound’s potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer or bacterial infections .

Industry

In industry, the compound’s unique properties could be leveraged for applications in materials science, such as the development of new polymers or electronic materials .

Mechanism of Action

The mechanism of action for 5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID apart from similar compounds is its specific combination of functional groups and core structure. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

5-[(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl)amino]-2-chlorobenzoic acid

InChI

InChI=1S/C19H16ClN3O3S/c20-13-6-5-10(8-11(13)19(25)26)22-17(24)16-15(21)12-7-9-3-1-2-4-14(9)23-18(12)27-16/h5-8H,1-4,21H2,(H,22,24)(H,25,26)

InChI Key

LXGXFAHDVDRRCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)Cl)C(=O)O)N

Origin of Product

United States

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